N-(5-Aminopyridin-2-yl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
827586-03-8 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)formamide |
InChI |
InChI=1S/C6H7N3O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,7H2,(H,8,9,10) |
InChI Key |
IIVURCLDNOVARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Aminopyridin 2 Yl Formamide and Its Analogues
Direct Formylation of 5-Aminopyridin-2-amine
The most straightforward approach to synthesizing N-(5-Aminopyridin-2-yl)formamide is through the direct formylation of the corresponding diamine precursor, 5-aminopyridin-2-amine. This method involves the introduction of a formyl group (-CHO) onto one of the amino groups of the pyridine (B92270) ring.
Classical Formylation Reagents and Reaction Conditions
Historically, the formylation of amines has been achieved using a variety of stoichiometric formylating agents. nih.gov These methods, while often effective, can sometimes require harsh conditions or produce undesirable byproducts.
One of the earliest and most common reagents for this transformation is formic acid . The reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water generated during the condensation reaction. nih.gov Another classical reagent is chloral , which can produce excellent yields at low temperatures, with chloroform (B151607) being the primary byproduct. nih.gov Other traditional formylating agents include formaldehyde (B43269) and various formates. nih.gov
The choice of reagent and reaction conditions can significantly impact the yield and selectivity of the reaction, particularly when dealing with a diamine like 5-aminopyridin-2-amine, where mono- versus di-formylation becomes a critical consideration.
Catalytic Approaches to Formamide (B127407) Synthesis
In recent years, a strong emphasis has been placed on developing more sustainable and efficient catalytic methods for formamide synthesis. These approaches often utilize milder conditions and offer greater control over the reaction.
Metal-catalyzed reactions have shown significant promise. For instance, indium has been used as a catalyst for the formylation of amines with formic acid under solvent-free conditions, providing moderate to excellent yields. nih.gov Ruthenium complexes, such as RuCl2(dppe)2, have been employed to catalyze the formylation of various amines using carbon dioxide as a C1 building block, highlighting a move towards more environmentally benign reagents. ethz.ch Triruthenium dodecacarbonyl (Ru3(CO)12) is another effective catalyst for the carbonylation of amines to formamides. nih.gov Copper catalysts have also been utilized for the N-formylation of amines at room temperature using hydrogen peroxide as an oxidant. nih.gov
Organocatalysis has also emerged as a powerful alternative. N-heterocyclic carbenes (NHCs), superbases, and ionic liquids have all been successfully used to promote the C-N bond formation between amines and CO2. acs.org For example, a silicon(II) complex has been shown to catalyze the N-formylation of secondary amines with CO2 and phenylsilane, outperforming many non-metal catalysts. acs.org Molecular iodine has also been demonstrated as a simple, low-cost, and environmentally friendly catalyst for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions, achieving high yields and chemoselectivity. organic-chemistry.org
Furthermore, bimetallic nanoparticles, such as AuPd–Fe3O4, have been developed for the catalytic N-formylation of secondary amines at room temperature, using methanol (B129727) as the formyl source and oxygen as an external oxidant. nih.gov The development of heterogeneous catalysts, like nickel-iron nitride heterostructures, allows for the direct synthesis of formamide from CO2 and H2O under mild hydrothermal conditions. nih.govacs.org
Optimization of Reaction Yields and Selectivity
Optimizing the yield and, crucially, the selectivity for mono-formylation of a diamine is a key challenge. Several factors can be manipulated to achieve the desired outcome.
Reaction parameters such as temperature, pressure, and solvent play a critical role. For instance, in the catalytic formylation of amines with CO2, temperature is the most influential parameter on the reaction rate. ethz.ch Similarly, in the synthesis of formamide from CO2 and H2O using nickel-iron nitride heterostructures, both the initial CO2 pressure and the reaction pH significantly affect the product yield. nih.govacs.org
Catalyst selection is paramount for both activity and selectivity. Different metal catalysts and ligands can lead to vastly different outcomes. For example, while ruthenium catalysts are effective for formamide production from CO, rhodium complexes tend to produce significant amounts of urea (B33335) as a byproduct. nih.gov The use of additives can also shift the selectivity of a reaction. In the hydrogenation of formamide, the addition of a base can steer the reaction towards the desired C-N bond cleavage, leading to the formation of methanol. frontiersin.org
Indirect Synthetic Routes and Precursor Transformations
Beyond the direct formylation of the pre-existing diamine, this compound and its analogues can be synthesized through more complex routes that involve the construction of the pyridine ring or the formation of the crucial C-N bond as a key step.
Cascade and Multicomponent Reactions for Pyridyl-Formamide Scaffolds
Cascade and multicomponent reactions offer an elegant and atom-economical approach to building complex molecular scaffolds like pyridyl-formamides in a single synthetic operation. These reactions involve a sequence of transformations where the product of one step becomes the substrate for the next, all occurring in the same reaction vessel.
A relevant example is the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. mdpi.com While this specific example leads to an imidate, the intermediate α-iminonitrile is formed through a C-N bond-forming reaction. mdpi.com Such intermediates could potentially be transformed into the desired formamide. The development of multicomponent reactions that directly assemble the pyridyl-formamide core from simple starting materials remains an active area of research, promising more efficient and diverse synthetic routes to these valuable compounds.
Chemodivergent Synthesis from Common Intermediates
Chemodivergent synthesis represents a highly efficient strategy to generate a variety of structurally distinct molecules from a single set of starting materials by subtly modifying reaction conditions. This approach is particularly valuable in medicinal chemistry for the rapid creation of compound libraries for screening purposes.
A notable example of this methodology is the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same α-bromoketones and 2-aminopyridine (B139424) precursors. nih.govresearchgate.netnih.gov The reaction's outcome is selectively directed towards one of two valuable scaffolds by the choice of solvent and additives. nih.govresearchgate.netnih.gov
When the reaction is conducted in toluene with the combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP), a C-C bond cleavage is promoted, leading to the formation of N-(pyridin-2-yl)amides. nih.govresearchgate.netnih.gov This process is metal-free and proceeds under mild conditions. nih.govresearchgate.netnih.gov Conversely, if the reaction is carried out in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization and bromination occurs, yielding 3-bromoimidazo[1,2-a]pyridines. nih.govresearchgate.netnih.gov The bromination step facilitates the cyclization to form the imidazopyridine core without the need for a base. nih.govresearchgate.netnih.gov
This divergent pathway allows for the creation of two medicinally relevant classes of compounds from a common intermediate, showcasing the power of chemodivergent synthesis. nih.gov
Table 1: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
| Starting Materials | Reagents | Solvent | Product |
|---|---|---|---|
| α-bromoketones, 2-aminopyridine | I₂, TBHP | Toluene | N-(pyridin-2-yl)amides |
Green Chemistry Approaches in Synthesis
Solvent-Free Methods and Heterogeneous Catalysis
Solvent-free synthesis offers significant environmental benefits by eliminating the use of often toxic and volatile organic solvents, which contribute to pollution and pose safety risks. nih.govrsc.org These reactions are typically conducted by grinding the solid reactants together or by heating a mixture of the reactants in the absence of a solvent. For instance, the synthesis of novel steroidal 3-cyano-2-aminopyridines has been successfully achieved under solvent-free conditions from an enaminonitrile and various primary amines. nih.gov
Heterogeneous catalysis is another cornerstone of green chemistry, where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This allows for the straightforward separation of the catalyst from the product by simple filtration, enabling its reuse and minimizing waste.
A compelling example is the synthesis of N-(pyridin-2-yl)-benzamides using a bimetallic metal-organic framework (MOF), Fe₂Ni-BDC, as a heterogeneous catalyst. mdpi.com This catalyst, composed of iron(III) and nickel(II) cations linked by 1,4-benzenedicarboxylic acid anions, demonstrates high efficiency in the Michael addition amidation reaction of 2-aminopyridine and trans-β-nitrostyrene. mdpi.com The reaction proceeds in dichloromethane (B109758) at 80°C, and the Fe₂Ni-BDC catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity, with the yield of N-(pyridin-2-yl)-benzamide remaining as high as 77% even after six cycles. mdpi.com
Another green approach involves the use of alumina (B75360) (Al₂O₃) as a heterogeneous Lewis acid catalyst for the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. nih.gov This method proceeds under ambient conditions and offers a facile and environmentally friendly route to these compounds. nih.gov
Table 2: Examples of Heterogeneous Catalysis in the Synthesis of Aminopyridine Derivatives
| Catalyst | Reactants | Product | Key Advantage |
|---|---|---|---|
| Fe₂Ni-BDC (MOF) | 2-aminopyridine, trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | Recyclable with sustained high yield mdpi.com |
Atom Economy and Sustainable Synthetic Protocols
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic protocols with high atom economy are inherently more sustainable as they generate less waste.
The development of one-pot, multi-component reactions is a powerful strategy to enhance atom economy. For example, a four-component reaction between a ketone, malononitrile, elemental sulfur (S₈), and formamide has been developed for the atom-economical synthesis of thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives. researchgate.net This method, catalyzed by disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), provides a concise route to these complex molecules, which previously required a five-step synthesis. researchgate.net Such an approach significantly improves both atom and step economy. researchgate.net
Furthermore, synthetic methods that avoid the use of stoichiometric reagents and instead employ catalytic amounts of activators are preferred. The development of metal-free synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine in water, mediated by TBHP and sodium iodide (NaI), is a testament to this principle. nih.gov This reaction proceeds via a selective oxidative cleavage of a C(O)-C(Alkyl) bond and offers a more sustainable alternative to traditional methods. nih.gov
The pursuit of sustainable synthetic protocols also extends to the use of bio-renewable starting materials. While not directly related to this compound, the development of methods for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) highlights the broader trend in the chemical industry towards sustainability. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of N 5 Aminopyridin 2 Yl Formamide
X-ray Crystallography and Solid-State Structure Analysis
Similarly, the absence of crystallographic data precludes a detailed examination of the intermolecular forces that govern its solid-state packing. Key aspects such as hydrogen bonding networks and potential π-stacking interactions, which are critical for understanding the supramolecular chemistry of crystalline solids, remain uncharacterized for this specific compound.
Furthermore, a Hirshfeld surface analysis, a computational method used to quantify non-covalent interactions within a crystal, could not be performed or referenced. This technique relies on the availability of a crystal structure to map and analyze the close contacts between molecules. While studies on other aminopyridine derivatives exist, providing insights into typical interactions for this class of compounds, no such analysis has been published for N-(5-Aminopyridin-2-yl)formamide itself. nih.govnih.govresearchgate.netiucr.orgresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
An exhaustive search for advanced NMR data, specifically 2D NMR spectra, for this compound also yielded no results. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in unambiguously assigning proton and carbon signals and elucidating the connectivity and spatial relationships of atoms within a molecule. While general principles of these techniques are well-documented, their specific application to confirm the structure and stereochemistry of this compound has not been reported in the available scientific literature. nih.gov
Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes
The formamide (B127407) functional group is known to exhibit restricted rotation around the C-N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair with the carbonyl group. This restricted rotation leads to the existence of syn and anti conformers, which can be observed as distinct sets of signals in NMR spectra at room temperature. nih.gov
Computational studies on similar molecules, such as N-benzhydrylformamides, have shown that the energy barrier for this rotation is significant, typically in the range of 20–23 kcal/mol. nih.gov An increase in temperature in a VT-NMR experiment would lead to faster interchange between these conformers. As the temperature rises, the separate signals for the syn and anti isomers would broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). This phenomenon allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.
In the case of this compound, it is anticipated that two distinct conformers would be present at room temperature, leading to a doubling of specific proton and carbon signals in the NMR spectrum. A hypothetical VT-NMR study would be instrumental in quantifying the energy barrier to rotation around the formamide C-N bond.
Table 1: Hypothetical Variable Temperature NMR Data for this compound
| Temperature (K) | Formyl Proton Chemical Shift (ppm) | Appearance of Signal |
| 298 | 8.10 (syn), 8.35 (anti) | Two distinct singlets |
| 330 | Broadening of both signals | Signals begin to merge |
| 350 | 8.23 | Single broad singlet (Coalescence) |
| 370 | 8.23 | Single sharp singlet |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical behavior of formamides.
Solid-State NMR for Amorphous and Polymorphic Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including the identification of amorphous and polymorphic forms. For this compound, ssNMR could provide valuable insights into its solid-state structure, which is influenced by intermolecular interactions such as hydrogen bonding.
In the absence of specific experimental ssNMR data for this compound, we can infer potential applications and outcomes based on studies of related compounds like amino acids. nih.gov The nitrogen atoms in the pyridine (B92270) ring and the amino and formamide groups would be key nuclei for 14N or 15N ssNMR studies. The 14N quadrupole coupling constant and its asymmetry parameter, obtainable from ssNMR, are highly sensitive to the local electronic environment and can distinguish between different polymorphic forms. nih.gov
Furthermore, 13C and 1H ssNMR can reveal details about the packing and conformation of the molecules in the solid state. Different polymorphs would exhibit distinct chemical shifts and cross-polarization dynamics due to variations in intermolecular distances and crystal lattice environments. The presence of broad, overlapping resonances in an ssNMR spectrum would be indicative of an amorphous form, lacking long-range crystalline order.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and understanding the molecular vibrations of this compound.
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. Based on data from related aminopyridine and formamide compounds, the expected vibrational modes can be assigned. tsijournals.com
Table 2: Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Stretch (Amino) | 3450 - 3300 | -NH₂ |
| N-H Stretch (Amide) | 3350 - 3180 | -NH-CHO |
| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |
| C=O Stretch (Amide I) | 1700 - 1650 | -C=O |
| N-H Bend (Amino) | 1650 - 1580 | -NH₂ |
| N-H Bend (Amide II) | 1570 - 1515 | -NH-CHO |
| C=C, C=N Stretch (Ring) | 1600 - 1400 | Pyridine Ring |
| C-N Stretch | 1350 - 1250 | C-NH₂, C-NH-CHO |
The precise positions of these bands provide a fingerprint for the molecule, confirming the presence of the pyridine ring, the primary amino group, and the secondary formamide group.
Hydrogen bonding significantly influences vibrational frequencies. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond could form between the formyl proton and the nitrogen of the pyridine ring or the amino group. Intermolecular hydrogen bonds would be prevalent in the solid state, involving the amino and amide N-H groups as donors and the carbonyl oxygen and pyridine nitrogen as acceptors.
The formation of a hydrogen bond typically leads to a red-shift (lowering of frequency) and broadening of the stretching frequency of the donor group (e.g., N-H or O-H). nih.gov For instance, the N-H stretching vibrations of the amino and amide groups would be expected at lower wavenumbers in the solid-state IR spectrum compared to a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized. Computational studies on similar systems have shown that the extent of this red-shift correlates with the strength of the hydrogen bond. arxiv.orgias.ac.in The analysis of these shifts can therefore provide valuable information about the nature and strength of hydrogen bonding within the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₇N₃O), the theoretical exact mass can be calculated.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 138.0662 |
| [M+Na]⁺ | 160.0481 |
| [M+K]⁺ | 175.0221 |
Calculated for the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O.
Experimentally, obtaining a high-resolution mass spectrum would involve ionizing the sample (e.g., via electrospray ionization - ESI) and analyzing the ions in a high-resolution mass analyzer (e.g., time-of-flight - TOF, or Orbitrap). The measured mass-to-charge ratio (m/z) would be compared to the theoretical value. A close match, typically within a few parts per million (ppm), would confirm the elemental formula of the compound. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not presented here, the data for a related compound, N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide, shows a predicted [M+H]⁺ of 195.12404 Da, illustrating the precision of this technique. uni.lu
Chemical Reactivity and Transformation Mechanisms of N 5 Aminopyridin 2 Yl Formamide
Reactivity of the Formamide (B127407) Moiety
The formamide group, -NHCHO, attached to the C2 position of the pyridine (B92270) ring, is a primary site for several important chemical reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent nitrogen atom.
Hydrolysis and Alcoholysis Reactions
The formamide linkage in N-(5-Aminopyridin-2-yl)formamide is susceptible to cleavage through hydrolysis and alcoholysis, reactions that are typically catalyzed by either acid or base.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (2,5-diaminopyridine) yields formic acid. The O-protonated pathway is generally favored for the acid-catalyzed hydrolysis of formamides wikipedia.orgnih.gov. The rate-determining step is typically the attack of water on the protonated amide researchgate.net.
In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 2,5-diaminopyridinide anion as the leaving group, to generate formic acid. Base-catalyzed hydrolysis of amides is generally an efficient process researchgate.netthieme-connect.de. The reaction proceeds via the addition of a hydroxide ion to the carbonyl carbon, followed by the cleavage of the C-N bond beilstein-journals.org.
Alcoholysis follows a similar mechanistic pathway to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This results in the formation of an ester (a formate) and 2,5-diaminopyridine (B189467). The in-situ cleavage of an intermediate aminopyridine formamide through methanolysis or hydrolysis has been reported in the synthesis of 2-alkyl(aryl)aminopyridines acs.org.
Table 1: General Conditions for Formamide Cleavage
| Reaction | Catalyst | Nucleophile | Products |
|---|---|---|---|
| Hydrolysis | Acid (e.g., HCl) | Water | 2,5-Diaminopyridine, Formic Acid |
| Hydrolysis | Base (e.g., NaOH) | Water | 2,5-Diaminopyridine, Formate Salt |
N-Deformylation Mechanisms
N-deformylation is the removal of the formyl group (-CHO) to release the free amine, 2,5-diaminopyridine. This transformation is essentially a specific type of hydrolysis or alcoholysis. Acidic hydrolysis using dilute hydrochloric acid is a common method for deformylation. For more sensitive substrates where other functional groups like esters or peptide bonds might be present, milder conditions are employed, such as heating in a dilute strong acid for a short period youtube.com. Enzymatic deformylation is also a known process, with enzymes like N-substituted formamide deformylase catalyzing the hydrolysis of N-substituted formamides to the corresponding amine and formate uni-muenchen.de.
Reactions with Electrophiles and Nucleophiles
The formamide moiety can react with both electrophiles and nucleophiles. The carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile, for instance, by reacting with electrophiles in a manner that can catalyze nucleophilic substitutions galchimia.com.
Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the initial step in hydrolysis and alcoholysis reactions. Stronger nucleophiles can also add to the carbonyl group, leading to a variety of transformation products. The general mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which can then collapse to expel a leaving group masterorganicchemistry.comresearchgate.netwikipedia.org.
Reactivity of the Aminopyridine Core
The aminopyridine core of this compound is an aromatic heterocyclic system where the reactivity is influenced by the ring nitrogen and the two exocyclic nitrogen-containing substituents.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene youtube.comlibretexts.orgresearchgate.net. The ring nitrogen atom is basic and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring youtube.comlibretexts.org.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | N-(5-Amino-4-nitropyridin-2-yl)formamide |
| Halogenation | Br₂/FeBr₃ | N-(5-Amino-4-bromopyridin-2-yl)formamide |
Nucleophilic Substitution Reactions and Ring Transformations
The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2, C4, and C6 positions youtube.comorganic-chemistry.org. In this compound, the formamido group at the C2 position is not a typical leaving group for SNAr. However, the amino group at C5 could potentially be a leaving group under certain conditions, although it is generally a poor one. More commonly, reactions involving the aminopyridine core lead to ring transformations or the construction of fused heterocyclic systems.
2-Aminopyridine (B139424) derivatives are versatile precursors for the synthesis of various fused heterocyclic compounds, such as imidazo[1,2-a]pyridines nih.gov. These reactions often proceed through an initial nucleophilic attack by the exocyclic amino group or the ring nitrogen, followed by cyclization. For instance, the reaction of 2-aminopyridines with α-haloketones is a classic method for the synthesis of imidazo[1,2-a]pyridines. Similarly, 2-aminopyridines can react with various reagents to form fused pyrimidines and other heterocyclic systems beilstein-journals.orgacs.org.
Functionalization at the Amino Group
The primary amino group at the C5 position of this compound is a key site for molecular derivatization. Its nucleophilic character allows for a variety of functionalization reactions, including acylation, alkylation, and cross-coupling, enabling the synthesis of a diverse range of derivatives.
Acylation: The amino group readily undergoes acylation with various reagents such as acid chlorides, anhydrides, and activated esters. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, acylation of aminopyridines with anhydrides proceeds chemoselectively at the exocyclic amino group. researchgate.net The reaction mechanism for acylation, particularly when catalyzed by pyridine derivatives like 4-Dimethylaminopyridine (DMAP), often involves the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the nucleophile (in this case, the amino group of another molecule or a different nucleophile). wikipedia.org
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often suffers from a lack of control, leading to over-alkylation and the formation of secondary and tertiary amines. monash.edu A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.orgacsgcipr.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgnih.gov This method avoids the issue of multiple alkylations that can plague direct alkylation with alkyl halides. acsgcipr.org
A variety of reducing agents are employed for this transformation, with their selectivity being a key factor. Mild reducing agents are chosen that selectively reduce the imine in the presence of the carbonyl compound. acsgcipr.org Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective under weakly acidic conditions that favor imine formation. wikipedia.org
| Reducing Agent | Typical Carbonyl Partner | Key Features |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Highly selective, high yielding, tolerates many functional groups. acsgcipr.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at pH 6-7, but highly toxic. acsgcipr.org |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Can be used, often after pre-formation of the imine; less selective than NaBH₃CN or NaBH(OAc)₃. wikipedia.org |
| H₂/Metal Catalyst (e.g., Pd/C, Raney Ni) | Aldehydes, Ketones | Considered a greener method, avoids borohydride reagents. acsgcipr.org |
Cross-Coupling Reactions: The amino group can also be functionalized through transition metal-catalyzed cross-coupling reactions to form C-N bonds, leading to N-aryl or N-heteroaryl derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling amines with aryl halides or triflates. The choice of ligand on the palladium catalyst is crucial for achieving high yields and functional group tolerance. nih.gov Similarly, the Goldberg reaction, which uses a copper catalyst, provides an effective route for the N-arylation of amines and amides with aryl halides. mdpi.comresearchgate.net The pyridyl moiety in this compound can act as a directing group in these reactions, facilitating C-H activation and functionalization at specific positions.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, controlling selectivity, and designing novel transformations.
Kinetic studies are fundamental to elucidating the step-by-step pathway of a reaction. By measuring reaction rates under varying conditions (e.g., concentration of reactants, catalyst, temperature), a rate law can be determined, which provides insight into the composition of the transition state of the rate-determining step.
For instance, in palladium-catalyzed amination reactions, kinetic studies have been instrumental in identifying the turnover-limiting step. Recent mechanistic studies on the amination of aryl halides with aqueous ammonia revealed that the reductive elimination of the arylamine product is the rate-limiting step. nih.gov These studies also uncovered a key equilibrium between arylpalladium amido and arylpalladium hydroxo complexes that precedes the final product-forming step, highlighting the competition between amination and undesired hydroxylation pathways. nih.gov
In the case of reductive amination, the reaction proceeds through two main stages: the formation of an imine or iminium ion, followed by its reduction. wikipedia.org The first step is a reversible equilibrium, and its rate can be enhanced by removing water or by using acid catalysts. The subsequent reduction is typically irreversible. Kinetic analysis can help to determine whether imine formation or reduction is the rate-limiting step, which can guide the choice of reaction conditions, such as pH and the specific reducing agent used.
The direct observation or trapping of reaction intermediates and the computational analysis of transition states provide a detailed picture of the reaction mechanism at a molecular level.
Intermediate Identification: In many functionalization reactions of this compound, key intermediates can be identified.
Imine/Iminium Ion: In reductive amination, the condensation of the primary amine with a carbonyl group forms a hemiaminal, which then dehydrates to an imine. Under acidic conditions, the imine is protonated to form an iminium ion, which is the species that is actually reduced by the hydride reagent. wikipedia.org
N-Acylpyridinium Ion: During acylation reactions catalyzed by pyridine-based catalysts like DMAP, a highly electrophilic N-acylpyridinium ion is formed from the reaction of the catalyst with the acylating agent (e.g., acetic anhydride). wikipedia.org This activated intermediate is then readily attacked by the amine nucleophile.
Organometallic Complexes: In transition metal-catalyzed cross-coupling reactions, the catalytic cycle involves various palladium or copper intermediates. For example, in the Buchwald-Hartwig amination, key intermediates include oxidative addition complexes (e.g., L-Pd(Ar)(X)), palladium amido complexes (L-Pd(Ar)(NR₂)), and the final product is formed via reductive elimination from the amido complex.
Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction. These calculations can locate and characterize the structure and energy of transition states, providing insights that are often difficult to obtain experimentally. For example, DFT studies on the C-H activation of pyridine by rhodium and iridium complexes have been used to compare the favorability of different isomers and to map the reaction pathway, including the identification of key intermediates and transition states involved in the migration of the pyridyl group between the metal and a boron center. rsc.org Such analyses can predict reaction selectivity and guide the development of more efficient catalysts.
The choice of solvent and catalyst can dramatically influence the rate, yield, and selectivity of a reaction by altering the stability of reactants, intermediates, and transition states.
Influence of Solvent: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions. rsc.orgbsb-muenchen.de It must solubilize the reactants and the catalyst, but it can also directly participate in the catalytic cycle by coordinating to the metal center. Polar aprotic solvents like DMF, DMSO, or ethers like dioxane and THF are commonly used. The solvent can affect the rate of key steps such as oxidative addition and reductive elimination. For example, studies on Suzuki coupling have shown that mixtures of ethanol (B145695) and water can significantly enhance photocatalytic activity compared to polar aprotic or nonpolar solvents. researchgate.net
Influence of Catalyst: The catalyst is arguably the most critical component in controlling the reaction pathway.
In Cross-Coupling: In palladium-catalyzed amination, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands generally promote the rate-limiting reductive elimination step and stabilize the active catalyst. For instance, the use of a Xantphos ligand in the amination of 5-bromo-2-chloropyridine leads to excellent chemoselectivity, with the reaction occurring preferentially at the more reactive C-Br bond. acs.org Catalyst loading is also a key parameter; while higher loading can increase reaction rates, it can also lead to unwanted side reactions and product contamination. mdpi.com
In Reductive Amination: The choice of reducing agent dictates the reaction's selectivity. Strong, non-selective reagents like NaBH₄ can reduce both the starting carbonyl compound and the imine intermediate, leading to alcohol byproducts. In contrast, milder reagents like NaBH(OAc)₃ or NaBH₃CN are selective for the protonated iminium ion, ensuring that the reaction proceeds cleanly to the desired amine product. wikipedia.orgacsgcipr.org
| Reaction Type | Catalyst/Reagent System | Observed Outcome/Influence | Reference |
|---|---|---|---|
| Palladium-Catalyzed Amination | Pd₂(dba)₃ / Xantphos | High chemoselectivity for amination at C-Br over C-Cl bonds in polyhalopyridines. | acs.org |
| Palladium-Catalyzed Amination | Pd₂(dba)₃ / BINAP | Lower selectivity compared to the Xantphos system for the same substrate. | acs.org |
| Reductive Amination | NaBH(OAc)₃ | Selectively reduces iminium ions in the presence of aldehydes/ketones. | acsgcipr.org |
| Reductive Amination | NaBH₄ | Less selective; can reduce both carbonyls and imines, often requiring pre-formation of the imine. | wikipedia.org |
| Goldberg Reaction | CuI / 1,10-phenanthroline | Effective catalyst system for N-arylation of amides with 2-bromopyridine. | mdpi.comresearchgate.net |
Theoretical and Computational Investigations of N 5 Aminopyridin 2 Yl Formamide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict and interpret the behavior of molecules at the atomic and electronic levels.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. For N-(5-Aminopyridin-2-yl)formamide, this would involve calculating bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |
| C-C (Pyridine Ring) | ~1.39 Å | |
| C-N (Amine) | ~1.38 Å | |
| N-C (Formamide) | ~1.35 Å | |
| C=O (Formamide) | ~1.23 Å | |
| Bond Angle | C-N-C (Pyridine Ring) | ~117° |
| H-N-H (Amine) | ~115° | |
| O=C-N (Formamide) | ~124° | |
| Dihedral Angle | Pyridine (B92270) Ring - Formamide (B127407) | Planar or near-planar |
Note: The values in this table are hypothetical and based on typical values for similar functional groups. Actual values would need to be determined through specific DFT or ab initio calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the formyl group and the nitrogen atoms of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and formamide groups.
Prediction of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.
Computational Simulation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to calculate the theoretical NMR chemical shifts (¹H and ¹³C) for a molecule. nih.govnih.gov These calculated shifts can then be compared with experimental data to confirm the proposed structure. The accuracy of these predictions has been shown to be quite high, often with average deviations of only a few parts per million (ppm) from experimental values. nih.govnih.gov
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Chemical Shift (ppm) |
| C (Formyl) | ~165 |
| C2 (Pyridine) | ~150 |
| C3 (Pyridine) | ~110 |
| C4 (Pyridine) | ~140 |
| C5 (Pyridine) | ~130 |
| C6 (Pyridine) | ~115 |
Note: These are hypothetical values based on general knowledge of similar structures. Accurate predictions would require specific computational analysis.
Theoretical Vibrational Frequencies (IR, Raman) and UV-Vis Spectra
Computational chemistry offers powerful tools to predict the vibrational spectra (Infrared and Raman) and electronic transitions (UV-Vis) of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)).
The theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates. These calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. The analysis of these frequencies allows for the assignment of specific vibrational modes to the observed peaks in experimental IR and Raman spectra. For this compound, key vibrational modes would include N-H stretching of the amino and formamide groups, C=O stretching of the formyl group, and various stretching and bending modes of the pyridine ring. A computational study on 2,3,4-aminopyridines has demonstrated the utility of DFT methods in analyzing the vibrational modes of such compounds. researchgate.net
Table 1: Representative Theoretical Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Unscaled) | Expected Scaled Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | Amino (-NH₂) | 3550 | ~3450 |
| N-H Symmetric Stretch | Amino (-NH₂) | 3450 | ~3350 |
| N-H Stretch | Formamide (-NHCHO) | 3400 | ~3300 |
| C-H Stretch | Pyridine Ring | 3100-3000 | ~3050-2950 |
| C=O Stretch | Formamide (-NHCHO) | 1720 | ~1680 |
| C=N/C=C Stretch | Pyridine Ring | 1650-1550 | ~1610-1510 |
| N-H Bending | Amino (-NH₂) | 1620 | ~1580 |
| C-N Stretch | 1350-1250 | ~1310-1210 |
Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific calculations for this compound.
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions within the aromatic pyridine ring and the formamide group. A DFT analysis of substituted pyridines has shown how substituents can influence the electronic structure and thus the UV-Vis absorption. ias.ac.in The solvent environment can also significantly impact the absorption maxima, a phenomenon that can be modeled using implicit or explicit solvent models in the calculations.
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior and structural flexibility of this compound. tandfonline.com
The conformational landscape of this compound is primarily defined by the rotation around the C-N bond of the formamide group and the C-N bond connecting the formamide to the pyridine ring. fiveable.melibretexts.orgyoutube.comkhanacademy.org In the gas phase, the molecule can explore a wider range of conformations. However, in solution, the conformational preferences will be influenced by interactions with solvent molecules.
Computational methods can be used to map the potential energy surface of the molecule as a function of key dihedral angles. This allows for the identification of low-energy conformers and the energy barriers between them. For instance, the formamide group can exist in cis and trans conformations with respect to the N-H and C=O bonds, with the trans conformation often being more stable. researchgate.net The orientation of the formamide group relative to the pyridine ring will also be a critical factor.
Table 2: Illustrative Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (Py-N-C-H) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| Planar, trans-formamide | ~180° | 0.0 | 0.0 |
| Planar, cis-formamide | ~0° | 2.5 | 2.0 |
| Twisted, trans-formamide | ~90° | 8.0 | 6.5 |
Note: This table provides a hypothetical representation of conformational energies. The actual values would depend on the level of theory and the specific interactions modeled.
Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations of this compound. A hydrogen bond could potentially form between the formyl hydrogen and the nitrogen of the pyridine ring, or between the formamide N-H and the pyridine nitrogen, depending on the conformation. Computational analysis can quantify the strength and geometry of such interactions.
Tautomerism is another important aspect to consider. The formamide group can, in principle, exist in equilibrium with its tautomeric form, formimidic acid. Similarly, the aminopyridine moiety can exhibit imine-enamine tautomerism. DFT calculations can be used to determine the relative energies of these tautomers and the energy barriers for their interconversion. researchgate.net For most simple amides and aminopyridines, the amide and amine forms are significantly more stable than their corresponding tautomers.
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound.
By mapping the potential energy surface, computational methods can identify the transition states that connect reactants, intermediates, and products. The energies of these transition states determine the activation energy and, consequently, the rate of the reaction. For example, the mechanism of acylation, alkylation, or other reactions at the amino or formamide groups can be modeled. DFT calculations are widely used for this purpose, allowing for the detailed study of bond-breaking and bond-forming processes.
The solvent can have a profound effect on reaction mechanisms and rates. Computational models can account for solvation effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. These models are crucial for obtaining accurate predictions of reaction energetics in solution.
Coordination Chemistry and Supramolecular Assembly of N 5 Aminopyridin 2 Yl Formamide Derivatives
Ligand Properties and Metal Complexation
The unique arrangement of donor atoms in N-(5-Aminopyridin-2-yl)formamide allows for a variety of interactions with metal centers. The ligand features a pyridine (B92270) nitrogen, an exocyclic amino nitrogen, and a formamide (B127407) group with both nitrogen and oxygen atoms, all of which are potential coordination sites.
Coordination Modes of the Pyridine Nitrogen and Amide Oxygen/Nitrogen
This compound is expected to exhibit versatile coordination behavior, acting as either a monodentate or a bidentate ligand.
Monodentate Coordination: The most accessible coordination site is the pyridine nitrogen atom, which is a strong Lewis base. In the presence of strong donor solvents or competing ligands, the molecule may coordinate to a metal center solely through this nitrogen atom, similar to simple pyridine ligands. jscimedcentral.com
Bidentate Chelation: A highly probable coordination mode involves the formation of a stable chelate ring. The ligand can coordinate to a metal center through both the pyridine nitrogen and one of the atoms of the formamide group.
N(py), O(amide) Chelation: Coordination involving the pyridine nitrogen and the formamide oxygen would result in a five-membered chelate ring. This is a common and stable arrangement for 2-substituted pyridine ligands.
N(py), N(amide) Chelation: Alternatively, after deprotonation of the formamide (-NHCHO) to the corresponding amido group (-NCHO⁻), the ligand can coordinate through the pyridine nitrogen and the amide nitrogen. This N,N-chelation also forms a five-membered ring and is facilitated in basic conditions or with metals in higher oxidation states. The deprotonated carboxamide nitrogen is a strong σ- and π-donor, which can stabilize metal centers in unusual oxidation states. researchgate.net
The exocyclic amino group at the 5-position is less likely to be involved in direct chelation with the formamide group due to the larger, less stable ring it would form. However, it can play a crucial role in forming intermolecular bridges between metal centers or in establishing secondary interactions through hydrogen bonding.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands analogous to this compound typically involves straightforward procedures. A common method is the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jscimedcentral.comekb.eg The mixture is often heated under reflux to ensure the completion of the reaction. ekb.eg The resulting solid complexes can then be isolated by filtration, washed, and dried. ekb.eg
Characterization of these complexes would rely on a suite of standard analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (pyridine ring) and C=O/N-H (amide group) bonds upon complexation provide direct evidence of metal binding. For instance, a shift in the C=N stretching vibration can indicate coordination of the pyridine nitrogen. ekb.eg
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pd(II)) to elucidate the structure in solution. nsf.gov Changes in the chemical shifts of the pyridine and formamide protons upon coordination provide insight into the binding mode.
Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.
Electronic and Structural Properties of Metal-Formamide Adducts
The coordination of this compound to a metal ion is expected to induce significant changes in both its electronic and structural properties.
Electronic Properties:
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would differ from that of the free ligand. The coordination can lead to shifts in the π→π* and n→π* transitions of the pyridine ring and amide group. For transition metal complexes, d-d transitions may also become visible in the visible region of the spectrum, providing information about the coordination environment and the electronic configuration of the metal ion.
Structural Properties:
Bond Lengths and Angles: X-ray crystallographic data on analogous systems reveal predictable changes upon coordination. For instance, in an octahedral Co(III) complex with a similar N-donor ligand, Co-N bond lengths are typically in the range of 1.94 to 2.02 Å, and the Co-Cl bond length is around 2.24 Å. nih.gov The geometry around the metal center is often distorted from ideal geometries due to the constraints of the chelate rings, with bond angles deviating from 90° or 180°. nih.gov
Conformation: The planarity of the pyridine ring and the amide group can be influenced by metal coordination and crystal packing forces. The relative orientation of these groups will adapt to minimize steric hindrance and maximize bonding interactions.
A summary of typical structural data for related metal complexes is presented below.
| Parameter | Typical Value/Range | Method of Determination |
| Metal-Pyridine N Bond Length | 1.94 - 2.03 Å | X-ray Crystallography |
| Metal-Amide O/N Bond Length | Varies with metal and mode | X-ray Crystallography |
| Metal-Chloride Bond Length | 2.24 Å (for Co(III)) | X-ray Crystallography |
| Coordination Geometry | Octahedral, Tetrahedral, Square Planar | X-ray Crystallography |
| Ligand Bite Angle | ~80-90° (for 5-membered ring) | X-ray Crystallography |
Supramolecular Architectures
The functional groups on this compound make it an excellent building block for the construction of higher-order supramolecular structures through both coordination bonds and non-covalent interactions.
Design and Formation of Self-Assembled Systems
Pyridine-amide ligands are widely used in the design of discrete and polymeric supramolecular assemblies. rsc.orgrsc.org The directionality of the coordination bonds to the metal and the hydrogen bonds between ligands allows for the predictable formation of complex architectures. By choosing metal ions with specific coordination geometries (e.g., linear, square planar, octahedral), it is possible to direct the self-assembly process to form structures like:
Coordination Polymers: One-dimensional chains, two-dimensional layers, or three-dimensional frameworks can be formed, where the ligand bridges between metal centers. nih.govresearchgate.net
Metallocycles and Cages: Discrete, closed structures can be assembled when the ligand and metal components have appropriate angles and lengths. rsc.org
The formation of these systems is often a spontaneous self-assembly process that occurs upon mixing the ligand and metal salt in solution. The final architecture is influenced by factors such as the metal-to-ligand ratio, the choice of solvent, and the presence of counter-ions.
Role of Hydrogen Bonding and π-Stacking in Crystal Engineering
Non-covalent interactions are paramount in dictating the final solid-state structure (crystal packing) of both the free ligand and its metal complexes.
Hydrogen Bonding: The this compound molecule possesses multiple hydrogen bond donors (the -NH₂ and -NHCHO groups) and acceptors (the pyridine N, amide O, and amino N atoms). mdpi.com These sites can engage in a variety of robust hydrogen bonding interactions:
Amide-Amide Dimers: A common and reliable supramolecular synthon is the formation of self-complementary N-H···O=C hydrogen bonds between amide groups of two different molecules, leading to the formation of dimers. acs.org
Chain/Network Formation: The additional amino group allows for the extension of these initial dimers into more complex networks. For example, N-H···N(py) or N-H···N(amino) interactions can link molecules or metal-ligand units into chains or sheets. nih.govnih.gov In protein-ligand complexes, N-H···O is the most frequent type of hydrogen bond. nih.gov Studies on aminopyridine isomers show that hydrogen bonding is a key interaction governing their separation and behavior. sielc.com
π-Stacking: The electron-rich pyridine ring is capable of engaging in π-π stacking interactions with adjacent rings. These interactions, typically with centroid-to-centroid distances of 3.3–3.8 Å, are crucial for stabilizing the crystal lattice. researchgate.netnih.gov The most stable arrangement for pyridine rings is often an antiparallel-displaced geometry. researchgate.net These stacking interactions can organize the coordination polymers or discrete complexes into well-ordered three-dimensional arrays. nih.gov
The interplay between coordination bonds, strong hydrogen bonds, and weaker π-stacking interactions provides a powerful toolkit for crystal engineering, allowing for fine control over the solid-state architecture of materials based on this compound and its derivatives. rsc.orgnih.gov
Formation of Co-crystals and Extended Networks
The ability of this compound and its derivatives to form co-crystals and extended supramolecular networks is rooted in their molecular structure, which features multiple hydrogen bond donors and acceptors. The formamide group (-NH-CHO) and the aminopyridine ring system provide sites for a variety of intermolecular interactions, including N-H···N, N-H···O, and C-H···O hydrogen bonds. These interactions are fundamental to the assembly of molecules into well-defined, stable, and extended crystalline architectures.
While specific research on the co-crystal formation of this compound is not extensively documented in publicly available literature, the behavior of structurally related aminopyridine and aminopyrimidine derivatives provides significant insights into its potential for supramolecular assembly. For instance, studies on other N-acylaminopyridines have demonstrated the formation of dimeric structures and one-, two-, or three-dimensional networks through hydrogen bonding.
A common motif observed in the crystal structures of related compounds is the formation of dimers through a pair of N-H···N or N-H···O hydrogen bonds, often creating a characteristic R22(8) graph set motif. These dimers can then act as building blocks, further assembling into extended chains or sheets through additional hydrogen bonding interactions. The presence of the additional amino group at the 5-position of the pyridine ring in this compound offers further possibilities for creating intricate hydrogen-bonded networks, potentially involving both the pyridine nitrogen and the amino group in coordination with co-former molecules.
The selection of a suitable co-former is critical in the design of co-crystals. Co-formers are typically molecules that have complementary hydrogen bonding sites to the target molecule. For this compound, potential co-formers could include dicarboxylic acids, phenols, or other molecules with hydrogen bond donor and acceptor functionalities. The interaction between the formamide and aminopyridine moieties with such co-formers would likely lead to robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.
The resulting extended networks can exhibit a variety of topologies, from simple linear chains to complex three-dimensional frameworks. The specific architecture will be dependent on the stoichiometry of the components, the solvent used for crystallization, and the specific hydrogen bonding patterns established between the this compound derivative and the co-former.
Host-Guest Chemistry and Recognition Phenomena
The structural features of this compound derivatives also suggest their potential application in host-guest chemistry and molecular recognition. The combination of a rigid pyridine backbone with flexible formamide and amino substituents can lead to the formation of pre-organized cavities or binding pockets suitable for encapsulating smaller guest molecules.
While specific host-guest complexes involving this compound as the host are not prominently reported, the principles of molecular recognition observed in analogous systems can be extrapolated. The recognition process would likely be driven by a combination of hydrogen bonding, π-π stacking interactions involving the pyridine ring, and electrostatic interactions. The formamide group, with its hydrogen bond donor and acceptor capabilities, and the amino group can play a crucial role in the selective binding of specific guest molecules.
For instance, cyclic derivatives or oligomers of this compound could potentially form macrocyclic hosts with well-defined cavities. These cavities could be tailored to selectively bind guests based on their size, shape, and chemical functionality. The pyridine nitrogen and the endo-annular hydrogen atoms of the formamide groups could line the interior of the cavity, creating a specific binding environment.
The recognition of anionic species is another area where this compound derivatives could be effective. The N-H groups of the formamide and the amino substituent can act as hydrogen bond donors to form strong interactions with anions such as halides, carboxylates, or phosphates. The pyridine ring can also contribute to the binding through anion-π interactions.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Synthetic Building Block
The inherent functionalities of N-(5-Aminopyridin-2-yl)formamide, namely the primary amino group, the formamide (B127407) moiety, and the pyridine (B92270) ring, make it a versatile precursor for the synthesis of more complex molecular architectures.
Precursor for Advanced Heterocyclic Systems (e.g., Fused Pyridines)
While direct, documented examples of this compound being used to synthesize fused pyridines are not prevalent in the reviewed literature, the strategic placement of its reactive sites suggests a strong potential for such applications. The amino group on the pyridine ring can serve as a nucleophile or as a handle for introducing other functionalities, which can then participate in cyclization reactions. For instance, the amino group could be diazotized and subsequently displaced to introduce a variety of substituents, or it could undergo condensation with a suitable dielectrophile to form a new fused ring.
The formamide group can also play a crucial role. Under specific conditions, it can be dehydrated to an isonitrile, a highly reactive intermediate capable of participating in various cycloaddition reactions. Alternatively, the formyl proton can be abstracted to generate a nucleophilic species. The development of synthetic routes to fused heterocyclic systems often relies on the strategic use of such bifunctional precursors. The table below outlines hypothetical reaction pathways for the formation of fused pyridines starting from this compound.
| Starting Material | Reagent | Potential Fused Heterocyclic Product | Reaction Type |
| This compound | Dielectrophile (e.g., α,β-unsaturated ketone) | Imidazopyridine derivative | Condensation followed by cyclization |
| This compound | Dehydrating agent (e.g., POCl₃) then a dipolarophile | Pyrrolo[2,3-b]pyridine derivative | In-situ isonitrile formation and cycloaddition |
| This compound | Oxidizing agent | Pyridopyrimidine derivative | Oxidative cyclization |
This table presents hypothetical transformations based on the known reactivity of aminopyridines and formamides.
Reagent in Organic Transformations
The reactivity of this compound allows it to be employed as a key reagent in various organic transformations. The primary amino group can participate in N-arylation or N-alkylation reactions, and it can also be a component in multicomponent reactions, leading to the rapid assembly of complex molecules.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and N-aryl-2-aminopyridines are known to be effective substrates in these reactions. researchgate.netnih.govrsc.org The pyridyl nitrogen can act as a directing group, facilitating C-H activation and subsequent functionalization at specific positions. nih.gov While specific studies on this compound in this context are limited, its structural similarity to other 2-aminopyridines suggests its potential as a substrate in reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The outcomes of such reactions would be highly dependent on the catalyst system and reaction conditions employed.
| Reaction Type | Potential Coupling Partner | Potential Product | Catalyst System (Hypothetical) |
| Suzuki Coupling | Arylboronic acid | N-(5-(Aryl)pyridin-2-yl)formamide | Pd(PPh₃)₄ / Base |
| Buchwald-Hartwig Amination | Aryl halide | N-(5-(Arylamino)pyridin-2-yl)formamide | Pd₂(dba)₃ / Ligand / Base |
| Sonogashira Coupling | Terminal alkyne | N-(5-(Alkynyl)pyridin-2-yl)formamide | PdCl₂(PPh₃)₂ / CuI / Base |
This table outlines potential cross-coupling reactions based on the reactivity of related aminopyridine compounds.
Role in Chiral Auxiliary Design (if applicable to derivatives)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence of this compound or its immediate derivatives being used as chiral auxiliaries, the aminopyridine scaffold has been explored in the design of chiral ligands for asymmetric catalysis.
For a derivative of this compound to function as a chiral auxiliary, a chiral center would need to be introduced, for instance, by reacting the amino group with a chiral carboxylic acid or by other means of asymmetric synthesis. The resulting chiral formamide could then potentially direct the stereoselective functionalization of a connected prochiral center. The effectiveness of such an auxiliary would depend on its ability to create a rigid and well-defined chiral environment around the reactive site. The removal of the auxiliary after the desired transformation would be a critical step in the synthetic sequence.
Catalysis
The nitrogen atoms within the this compound structure provide potential coordination sites for metal ions, suggesting its utility in catalysis, either as a ligand in organometallic complexes or as a platform for the development of organocatalysts.
Application as Ligands in Organometallic Catalysis
Aminopyridine-based ligands have been extensively used in organometallic chemistry and catalysis. The deprotonated form of an aminopyridine, an aminopyridinato ligand, can coordinate to a metal center through both the amido nitrogen and the pyridine nitrogen, forming a stable chelate ring. This chelation can influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity.
While no specific organometallic complexes of this compound are prominently reported, its structure suggests that it could act as a bidentate or even a tridentate ligand. The pyridine nitrogen and the exocyclic amino nitrogen can coordinate to a metal. The formyl oxygen could also potentially participate in coordination, leading to different binding modes and, consequently, different catalytic behaviors. The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, could be tuned by modifying the substituents on the pyridine ring.
| Potential Metal Center | Potential Catalytic Application | Rationale |
| Palladium (Pd) | Cross-coupling reactions | Formation of stable Pd-aminopyridinato complexes. |
| Rhodium (Rh) | Hydroformylation, C-H activation | Known to be active with nitrogen-containing ligands. |
| Copper (Cu) | Azide-alkyne cycloaddition, Ullmann condensation | Aminopyridine ligands can stabilize active Cu(I) species. |
This table suggests potential catalytic applications based on the known chemistry of aminopyridine ligands.
Organocatalytic Properties of Derivatives
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. nih.govnih.gov Chiral amines and amides are among the most common classes of organocatalysts. Derivatives of this compound, particularly chiral derivatives, could potentially act as organocatalysts.
For instance, a chiral derivative could be designed to act as a Brønsted base or a hydrogen bond donor, activating a substrate towards a nucleophilic attack. The pyridine ring could also play a role in activating substrates through non-covalent interactions. The development of organocatalysts often involves the synthesis and screening of a library of related compounds to identify the most effective catalyst for a particular transformation. While the organocatalytic potential of this compound derivatives remains largely unexplored, the inherent functionalities of the parent molecule provide a promising starting point for the design of new catalysts.
Research on this compound in Advanced Chemical Synthesis and Materials Science Remains Limited
Despite the growing interest in pyridine derivatives for applications in advanced materials, specific research detailing the use of the chemical compound this compound in functional materials, responsive materials, and optoelectronic or sensing devices is not extensively available in publicly accessible scientific literature. While the foundational structure of aminopyridines suggests potential for these applications, dedicated studies on this particular formamide derivative are scarce.
The aminopyridine backbone is known to be a versatile scaffold in the development of functional materials. The presence of both an amino group and a pyridine ring offers sites for polymerization and modification, making them attractive building blocks for complex polymer architectures. However, specific examples of the integration of this compound into polymer chains are not well-documented.
Similarly, the inherent pH-sensitivity of the pyridine nitrogen and the potential for the amino and formamide groups to engage in hydrogen bonding suggest that polymers incorporating this compound could exhibit responsive behaviors. Such materials could theoretically be designed to respond to changes in their environment, such as pH fluctuations. Additionally, the fluorescent potential of aminopyridine derivatives has been noted in broader studies, hinting at the possibility of developing fluorescent probes based on this compound. Yet, specific research to harness these properties from this compound is not readily found.
In the realm of non-biological optoelectronic or sensing devices, the electronic properties of pyridine-based compounds are often exploited. These materials can be components in organic light-emitting diodes (OLEDs) or chemical sensors. While the structure of this compound contains the necessary functionalities for such applications, there is a lack of published research demonstrating its use as a component in these devices.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on N-(5-Aminopyridin-2-yl)formamide will likely focus on developing novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key strategies that are expected to be influential include:
Photocatalysis: Visible-light photocatalysis offers a green and powerful tool for organic synthesis. researchgate.netmdpi.com The development of photocatalytic methods for the formylation of 2,5-diaminopyridine (B189467) or the direct C-H formylation of 2-aminopyridine (B139424) would represent a significant advancement. These methods often proceed under mild conditions and can offer unique selectivity.
Flow Chemistry: Continuous flow synthesis provides numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. scispace.comnih.gov The development of a continuous flow process for the synthesis and subsequent derivatization of this compound could enable more efficient and scalable production. scispace.com
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. youtube.comyoutube.com Research into organocatalytic methods for the enantioselective derivatization of this compound could lead to the discovery of novel chiral ligands and biologically active compounds.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The exploration of enzymes for the synthesis or modification of this compound could provide a highly sustainable and specific route to desired products.
Exploration of Unconventional Reactivity Patterns
Moving beyond established transformations, future research will delve into the unconventional reactivity of this compound to access novel molecular architectures and functionalities.
Promising areas of investigation include:
C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a highly atom-economical and efficient strategy for molecular diversification. researchgate.netrsc.org Exploring the selective C-H activation of the pyridine (B92270) ring or the formyl group of this compound could open up new avenues for creating complex derivatives. researchgate.net
Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. rsc.orgacsgcipr.orgcapes.gov.br Investigating the participation of the pyridine core of this compound in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, could lead to the synthesis of novel polycyclic compounds with interesting properties.
η6-Coordination Catalysis: While the sp2-hybridized nitrogen of pyridine readily coordinates to metals, the π-coordination of the pyridine ring is less common but offers unique reactivity. nih.gov Exploring η6-coordination of this compound to a transition metal catalyst could enable novel transformations, such as nucleophilic aromatic substitution, that are not accessible through conventional methods. nih.gov
Advanced In Situ Spectroscopic Studies for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of reactions involving this compound.
Key techniques and their potential applications are:
Raman Spectroscopy: Raman spectroscopy is a powerful tool for monitoring solid-phase transformations, such as crystallization and polymorphism. acs.orgresearchgate.netcrystallizationsystems.comcrystallizationsystems.comacs.org In the context of this compound, in situ Raman spectroscopy can be used to monitor its crystallization from solution, identify different polymorphic forms, and study polymorphic transformations in real-time. crystallizationsystems.comacs.org
Process Analytical Technology (PAT): The integration of in situ analytical tools into chemical processes, as part of a PAT framework, allows for real-time monitoring and control of critical process parameters. acs.orgresearchgate.net This approach can lead to more robust and efficient manufacturing processes for this compound and its derivatives.
Machine Learning and AI in Predicting Reactivity and Designing Derivatives
The intersection of artificial intelligence and chemistry is poised to revolutionize the discovery and development of new molecules. Machine learning (ML) and AI will play a pivotal role in accelerating research on this compound.
Emerging applications in this area include:
Predicting Reaction Outcomes and Yields: ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. mit.edumdpi.comdigitellinc.comucla.edu Applying these models to reactions involving this compound can help researchers prioritize experiments and identify promising reaction conditions.
Designing Novel Derivatives: Generative AI models can be used to design novel molecules with desired properties. By using the this compound scaffold as a starting point, these models can generate virtual libraries of new derivatives with predicted biological activities or material properties.
Catalyst and Ligand Design: ML can be employed to predict the catalytic activity of transition metal complexes, aiding in the design of more efficient catalysts for the synthesis and functionalization of this compound. nih.gov
Computational Chemistry for High-Throughput Screening of Derived Properties
Computational chemistry provides a powerful lens for understanding and predicting the properties of molecules at the atomic level. High-throughput screening (HTS) of virtual compound libraries is a key application in this domain. harvard.edu
Future computational studies on this compound derivatives will likely focus on:
High-Throughput Virtual Screening (HTVS): HTVS can be used to screen large virtual libraries of this compound derivatives for potential biological activity against various targets. researchgate.netlshtm.ac.ukscispace.com This approach can significantly accelerate the early stages of drug discovery.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with biological targets or other molecules. tandfonline.comrsc.orgresearchgate.netmdpi.com These simulations can be used to study the binding of this compound derivatives to proteins or their self-assembly into larger structures.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. These calculations can be used to rationalize experimental observations and guide the design of new experiments.
Integration into Complex Supramolecular Systems for Advanced Functionality
The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of complex supramolecular systems.
Future research in this area will explore:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-Aminopyridin-2-yl)formamide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves cyclization and Vilsmeier reactions. For example, a structurally similar compound, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, was synthesized via cyclization of diethylaminomalonate hydrochloride with guanidine carbonate, followed by a Vilsmeier formylation step, achieving 82.62% yield and 99.62% purity . Optimization parameters include:
- Temperature control : Maintaining 50–60°C during formylation to minimize side reactions.
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
Q. Which analytical techniques are critical for characterizing This compound and verifying its purity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the formamide (-NHCHO) and pyridine amine (-NH₂) groups .
- HPLC : Quantifies purity (>99%) and detects impurities (e.g., unreacted intermediates) .
- CHNS elemental analysis : Validates empirical formula consistency (e.g., C₆H₇N₃O) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 152.0822) .
Q. What are the common chemical reactions involving This compound in synthetic workflows?
- Methodology :
- Acylation : Reacts with acyl chlorides to form N-acyl derivatives, useful in peptide mimetics .
- Condensation reactions : Forms Schiff bases with aldehydes/ketones, enabling applications in coordination chemistry .
- Nucleophilic substitution : The 5-amino group on pyridine participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for This compound derivatives?
- Methodology :
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., N-(5-aminopyridin-2-yl)cyclopropanecarboxamide) to identify signature peaks .
- Dynamic NMR : Resolves tautomeric equilibria (e.g., amine-imine tautomerism) causing signal splitting .
- X-ray crystallography : Resolves ambiguities in regiochemistry by confirming bond lengths and angles .
Q. What computational strategies predict the reactivity and binding interactions of This compound with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Uses software like AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the pyridine-formamide scaffold .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How do steric and electronic effects influence the regioselectivity of This compound in multicomponent reactions?
- Methodology :
- Steric maps : Generate using tools like MOE to identify steric clashes at the 2-pyridyl position, directing reactivity to the 5-amino group .
- Hammett analysis : Quantifies electronic effects of substituents on reaction rates (σₚ values correlate with substituent electronegativity) .
- Kinetic isotopic labeling : Traces regioselective pathways (e.g., deuterium labeling at NH₂ to track hydrogen transfer) .
Q. What strategies mitigate side reactions during the synthesis of This compound under anhydrous conditions?
- Methodology :
- Inert atmosphere : Use of argon/nitrogen to prevent oxidation of the amine group .
- Protecting groups : Temporary protection of the 5-amino group with Boc (tert-butoxycarbonyl) before formylation .
- Catalyst screening : Test Pd/C or Raney Ni for selective hydrogenation of intermediates .
Data Interpretation and Validation
Q. How can researchers validate the biological activity of This compound against conflicting in vitro assays?
- Methodology :
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Counter-screening : Test against off-target proteins (e.g., cytochrome P450 isoforms) to confirm selectivity .
- Metabolic stability assays : Use liver microsomes to assess compound degradation rates impacting bioactivity .
Q. What mechanistic insights explain the instability of This compound in acidic media?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
